

Spectroscopic Profile of Dihydrocarvyl Acetate, (+/-)-: A Technical Guide

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Compound of Interest

Compound Name: *Dihydrocarvyl acetate, (+/-)-*

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This technical guide provides an in-depth overview of the spectroscopic data for the monoterpenoid, (+/-)-Dihydrocarvyl acetate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for obtaining such spectra.

Chemical Structure and Properties

- IUPAC Name: (1R,2R,5R)-rel-2-Methyl-5-(1-methylethenyl)cyclohexyl acetate
- Synonyms: Dihydrocarveol acetate, p-Menth-8-en-2-yl acetate
- CAS Number: 20777-49-5[\[1\]](#)
- Molecular Formula: C₁₂H₂₀O₂[\[1\]](#)
- Molecular Weight: 196.29 g/mol [\[1\]](#)

Spectroscopic Data

The following sections present the key spectroscopic data for dihydrocarvyl acetate, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ^1H and ^{13}C NMR spectral data for dihydrocarvyl acetate.

Table 1: Predicted ^1H NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.70	br s	2H	=CH ₂
~4.65	m	1H	CH-OAc
~2.05	s	3H	-OCOCH ₃
~1.70	s	3H	=C-CH ₃
~1.00 - 1.90	m	8H	Cyclohexyl CH, CH ₂
~0.90	d	3H	CH-CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~170.5	C=O (ester)
~148.0	=C (quaternary)
~109.0	=CH ₂
~75.0	CH-OAc
~40-50	Cyclohexyl CH
~20-40	Cyclohexyl CH ₂
~21.0	-OCOCH ₃
~20.0	=C-CH ₃
~15.0	CH-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dihydrocarvyl acetate is characterized by the presence of an ester group and alkene functionalities.

Table 3: Infrared (IR) Absorption Data for Dihydrocarvyl Acetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3075	Medium	=C-H stretch (alkene)
~2960-2850	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1240	Strong	C-O stretch (ester, acetate)
~890	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of dihydrocarvyl acetate is available in the NIST WebBook.[\[2\]](#)

Table 4: Mass Spectrometry Data for Dihydrocarvyl Acetate (Electron Ionization)

m/z	Relative Intensity (%)	Putative Assignment
196	Low	[M] ⁺ (Molecular Ion)
136	High	[M - CH ₃ COOH] ⁺ (Loss of acetic acid)
121	Moderate	[M - CH ₃ COOH - CH ₃] ⁺ (Loss of acetic acid and methyl)
93	High	Terpenoid fragment
43	Very High	[CH ₃ CO] ⁺ (Acetyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of dihydrocaranyl acetate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: zg30 (or equivalent)

- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: 12-16 ppm

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: zgpg30 (or equivalent with proton decoupling)
- Number of Scans: 1024-4096
- Relaxation Delay: 2.0 s
- Spectral Width: 200-240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

- Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of neat dihydrocarvyl acetate onto the center of the ATR crystal or onto one salt plate and cover with the second plate to create a thin liquid film.

Instrument Parameters:

- Spectrometer: FTIR Spectrometer with a Universal ATR accessory or transmission setup.
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹

- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

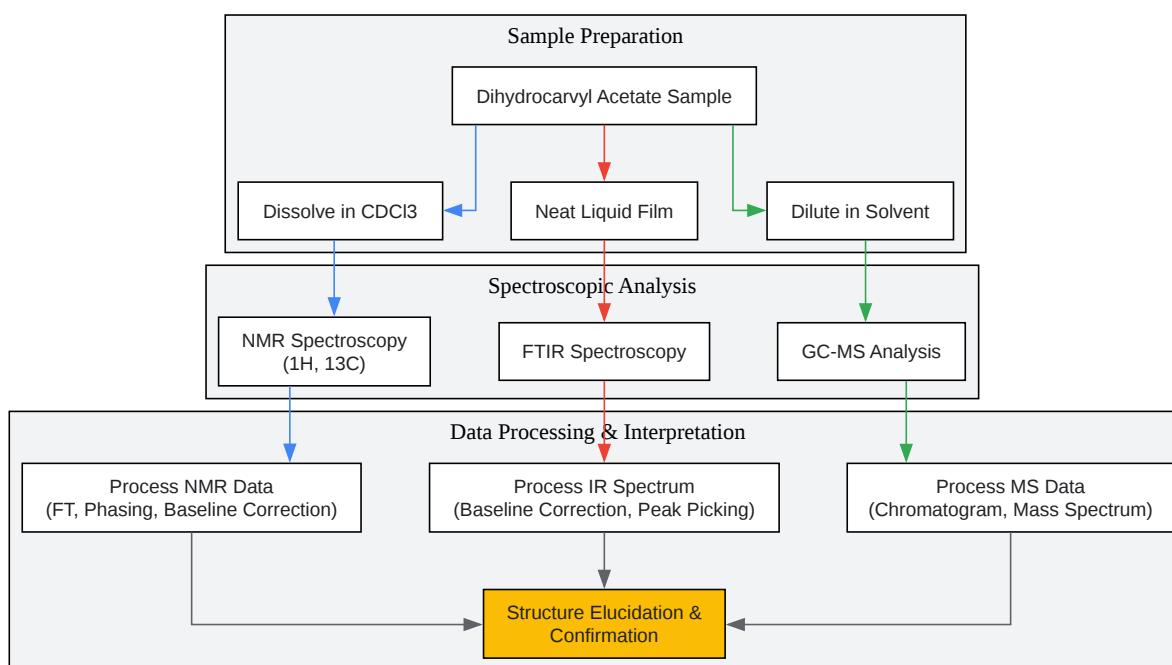
- Prepare a dilute solution of dihydrocarvyl acetate (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane.

Instrument Parameters:

- Gas Chromatograph:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like dihydrocarvyl acetate.



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Caption: General workflow for the spectroscopic analysis of dihydrocarvyl acetate.

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References

- 1. Dihydrocarvyl acetate [webbook.nist.gov]
- 2. Dihydrocarvyl acetate [webbook.nist.gov]
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